molecular formula C30H28N4O2S2 B592772 N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide CAS No. 1126432-68-5

N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide

Cat. No.: B592772
CAS No.: 1126432-68-5
M. Wt: 540.7
InChI Key: ZYQIQUFWPUFUCR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide typically involves the reaction of 2-(phenylthio)aniline with piperazine-1,4-dicarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis studies.

    Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N4-Bis(2-(phenylthio)phenyl)piperazine-1,4-dicarboxamide is unique due to its specific combination of phenylthio and carboxamide groups attached to a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-N,4-N-bis(2-phenylsulfanylphenyl)piperazine-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O2S2/c35-29(31-25-15-7-9-17-27(25)37-23-11-3-1-4-12-23)33-19-21-34(22-20-33)30(36)32-26-16-8-10-18-28(26)38-24-13-5-2-6-14-24/h1-18H,19-22H2,(H,31,35)(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQIQUFWPUFUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)C(=O)NC4=CC=CC=C4SC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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